molecular formula C6H13BrZn B1599427 1-Ethylbutylzinc bromide CAS No. 312693-14-4

1-Ethylbutylzinc bromide

Cat. No.: B1599427
CAS No.: 312693-14-4
M. Wt: 230.5 g/mol
InChI Key: HVUMKSNAFMSJEG-UHFFFAOYSA-M
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Description

1-Ethylbutylzinc bromide is an organozinc compound with the chemical formula C8H17ZnBr. It is a colorless liquid with a pungent odor in the air. The molecule contains ethyl and butyl groups, as well as bromine atoms. This compound is primarily used as a reagent in organic synthesis .

Preparation Methods

1-Ethylbutylzinc bromide is typically prepared by reacting butyl lithium with bromoethane, followed by the addition of zinc chloride. The reaction needs to be carried out under an inert gas atmosphere to prevent unwanted side reactions. The reaction temperature and time must be carefully controlled to ensure high yield and purity . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to meet commercial standards.

Chemical Reactions Analysis

1-Ethylbutylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common reagents used in these reactions include palladium catalysts, organic halides, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethylbutylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 1-Ethylbutylzinc bromide exerts its effects involves the transfer of the ethylbutyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

1-Ethylbutylzinc bromide can be compared with other organozinc compounds such as:

    Diethylzinc: Similar in reactivity but lacks the butyl group.

    Butylzinc bromide: Similar but lacks the ethyl group.

    Phenylzinc bromide: Contains a phenyl group instead of ethyl and butyl groups.

The uniqueness of this compound lies in its specific combination of ethyl and butyl groups, which can provide distinct reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

bromozinc(1+);hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h5H,3-4,6H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMKSNAFMSJEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH-]CC.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393953
Record name Bromozinc(1+) hexan-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-14-4
Record name Bromozinc(1+) hexan-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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